Nucleophilic Fluorination Efficiency: FTMS Enables High-Yield, No-Carrier-Added ¹⁸F Production for PET Tracers
Fluorotrimethylsilane is a superior precursor for generating reactive [¹⁸F]fluoride compared to direct handling of aqueous [¹⁸F]fluoride. Hydrolysis of [¹⁸F]FTMS yields a powerful, anhydrous source of no-carrier-added nucleophilic ¹⁸F, which reacts with a sugar precursor to produce [¹⁸F]FDG with a maximum radiochemical yield of 50% after decay correction [1]. In contrast, traditional methods using aqueous [¹⁸F]fluoride require time-consuming azeotropic drying steps that can reduce overall yield and increase synthesis time [2].
| Evidence Dimension | Maximum Radiochemical Yield of [¹⁸F]FDG |
|---|---|
| Target Compound Data | 50% (maximum yield from no-carrier-added [¹⁸F]fluoride) |
| Comparator Or Baseline | Traditional aqueous [¹⁸F]fluoride methods |
| Quantified Difference | Not directly quantified, but FTMS method bypasses azeotropic drying, enabling faster synthesis and efficient fluoride recovery from impure solutions [2]. |
| Conditions | Hydrolysis of [¹⁸F]FTMS by tetraethylammonium hydroxide, followed by reaction with a mannose triflate precursor at 80°C for 2 min [1]. |
Why This Matters
For radiochemistry labs, the ability to generate high-yield, no-carrier-added [¹⁸F]fluoride without an azeotropic drying step translates to shorter synthesis times, higher specific activity of PET tracers, and more efficient use of expensive cyclotron-produced [¹⁸F]fluoride.
- [1] Hutchins, L.G., et al. (1985). Synthesis of [¹⁸F]2-deoxy-2-fluoro-D-glucose from highly reactive [¹⁸F]tetraethylammonium fluoride prepared by hydrolysis of [¹⁸F]fluorotrimethylsilane. Int J Appl Radiat Isot, 36(5), 375-8. View Source
- [2] Gatley, S.J. (1989). Rapid production and trapping of [¹⁸F]fluorotrimethylsilane, and its use in nucleophilic fluorine-18 labeling without an aqueous evaporation step. Int J Rad Appl Instrum A, 40(6), 541-3. View Source
